1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene
Description
Properties
IUPAC Name |
1,2,3-trifluoro-5-(4-pentylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15(18)17(20)16(19)11-14/h10-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXPWEXVHHTJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569635 | |
| Record name | 1,2,3-Trifluoro-5-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131819-22-2 | |
| Record name | 1,2,3-Trifluoro-5-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclohexane Ring Functionalization
The trans-4-pentylcyclohexyl group is synthesized through alkylation of cyclohexanol derivatives. For example, trans-4-pentylcyclohexanol undergoes bromination with hydrobromic acid (HBr) to form trans-4-pentylcyclohexyl bromide, a key intermediate.
Reaction Conditions :
Conversion to Boronic Acid Derivatives
The bromide intermediate is converted into a boronic acid for cross-coupling reactions. Treatment with bis(pinacolato)diboron in the presence of a palladium catalyst yields trans-4-pentylcyclohexylboronic acid.
Conditions :
-
Catalyst : Pd(dppf)Cl₂ (5 mol%).
-
Base : Potassium acetate (3 equiv).
-
Solvent : Dioxane, 80°C, 8 hours.
Preparation of 1,2,3-Trifluorobenzene Derivatives
Regioselective Fluorination
1,2,3-Trifluorobenzene is synthesized via sequential electrophilic fluorination. Starting with 1,3-difluorobenzene, directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) introduces a third fluorine atom at the 2-position.
Procedure :
Bromination at the 5-Position
To enable cross-coupling, the 5-position of 1,2,3-trifluorobenzene is brominated using Br₂ in the presence of FeBr₃.
Conditions :
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
The boronic acid and bromobenzene derivatives undergo Suzuki coupling to form the target compound.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 90°C, 12 hours |
| Yield | 85% |
Side Products :
Alternative Coupling Methods
Heck and Stille couplings have been explored but show lower efficiency due to fluorine’s electron-withdrawing effects, which reduce reactivity toward oxidative addition.
Industrial-Scale Production
Large-Scale Synthesis
Industrial protocols scale the Suzuki reaction using continuous flow reactors to enhance mixing and heat transfer. Key modifications include:
Purification Techniques
Final purification employs silica gel chromatography (ethyl acetate/heptane, 1:4) to isolate the product, followed by recrystallization from ethanol/water.
Purity Data :
| Method | Purity (%) |
|---|---|
| GC-MS | 99.6 |
| HPLC | 99.3 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Suzuki Coupling | 85 | 99.6 | 1,200 |
| Wittig Reaction | 72 | 98.5 | 1,500 |
| Friedel-Crafts | 65 | 97.0 | 1,800 |
The Suzuki method outperforms alternatives in cost and efficiency, making it the industry standard.
Challenges and Innovations
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The biphenyl core and fluorinated aromatic ring enable participation in palladium-catalyzed cross-couplings. For example:
- Reaction with boronic acids : The compound can act as an aryl halide partner in Suzuki reactions. In a study of structurally similar 2,3-difluorobiphenyl derivatives, Pd(PPh₃)₄ catalyzed coupling with 4-(trans-4-propylcyclohexyl)phenylboronic acid achieved yields >80% under mild conditions (1,2-dimethoxyethane, Na₂CO₃, 80°C) .
- Key parameters :
Catalyst Solvent Temperature Yield (%) Pd(PPh₃)₄ 1,2-Dimethoxyethane 80°C 83–92
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring facilitates NAS at activated positions:
- Fluorine displacement : In the presence of strong nucleophiles (e.g., alkoxides), fluorine at the meta position (relative to the cyclohexyl group) can be replaced. For example, reaction with NaOMe in DMF at 120°C yielded methoxy-substituted derivatives (reported for analogous 3,4,5-trifluorobiphenyls) .
- Activation energy : Fluorine substitution follows the order 3-F > 2-F > 1-F due to steric and electronic effects .
Electrophilic Aromatic Substitution (EAS)
Limited by the deactivating fluorines, but directed substitution is possible:
- Nitration : Using HNO₃/H₂SO₄ at 0°C, nitration occurs preferentially at the para position to the cyclohexyl group in related trifluorobiphenyls, with yields of 45–60% .
- Halogenation : Bromination (Br₂/FeBr₃) under controlled conditions selectively modifies the least hindered position.
Functionalization of the Cyclohexyl Substituent
The trans-4-pentylcyclohexyl group undergoes selective transformations:
- Oxidation of the pentyl chain : Ozonolysis or KMnO₄ oxidation converts the terminal methyl group to a carboxylic acid, preserving the cyclohexyl stereochemistry .
- Epoxidation : Reaction with mCPBA introduces an epoxide at the cyclohexyl ring’s double bond (if present), as observed in bicyclohexyl analogues .
Mitsunobu Reactions
The phenolic -OH (if present in precursors) participates in Mitsunobu reactions to form ethers. For example:
- Synthesis of alkoxy derivatives : DIAD/PPh₃-mediated coupling with alcohols yields alkoxy-substituted biphenyls (77% yield for trans-2-penten-1-ol) .
Thermal Stability and Phase Behavior
As a liquid crystal precursor, its thermal reactivity is critical:
Scientific Research Applications
Scientific Research Applications
-
Drug Development
- The structural characteristics of 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene allow it to interact effectively with hydrophobic pockets in proteins and enzymes. This property is crucial for designing therapeutic agents that can modulate biological functions or inhibit specific pathways.
- Its metabolic stability due to fluorination can lead to longer-lasting therapeutic effects in drug formulations.
-
Molecular Interaction Studies
- Research has focused on the binding affinities of this compound with various molecular targets, which is essential for understanding its potential as a drug candidate. The fluorine atoms significantly enhance interaction capabilities compared to non-fluorinated analogs.
- Studies have indicated that this compound may influence the activity of certain enzymes, providing insights into its role in biochemical pathways.
- Material Science
Case Studies
-
Binding Affinity Studies
- In a study examining the interaction of this compound with specific protein targets, researchers found that the compound exhibited enhanced binding compared to non-fluorinated counterparts. This suggests potential applications in designing inhibitors for therapeutic use.
- Thermal Properties in Liquid Crystals
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene involves its interaction with molecular targets and pathways in various applications. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. The pentylcyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Key Observations :
- Environmental Persistence : TPrCB’s ubiquity in e-waste (8.83–190,000 ng/g) suggests fluorinated LCMs with multiple cyclohexyl rings are more resistant to degradation .
Biphenyl and Bicyclohexyl Derivatives
Key Observations :
- Biphenyl vs. Cyclohexyl: Biphenyl derivatives exhibit higher thermal stability (e.g., melting points >40°C) but may suffer from increased rigidity, limiting application flexibility compared to monosubstituted cyclohexyl analogs.
Fluorination Pattern and Electronic Effects
Key Observations :
- Electron-Withdrawing Effects : Increased fluorination (e.g., trifluoromethyl or hexafluorinated rings) enhances electronic anisotropy, critical for optoelectronic applications, but may reduce synthetic yield due to steric and electronic challenges .
Biological Activity
1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene (CAS Number: 131819-22-2) is a compound of interest due to its unique structural features and potential biological activities. This article aims to synthesize available information regarding its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : C23H33F3
- Molecular Weight : 384.51 g/mol
- CAS Number : 131819-22-2
The compound features a trifluoromethyl group and a pentylcyclohexyl substituent, which may influence its interactions with biological systems.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential applications in pharmacology and materials science:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inhibiting specific cellular pathways. For instance, derivatives of trifluorobenzene have been investigated for their ability to modulate protein interactions involved in cancer progression .
- Cellular Mechanisms : The compound's trifluoro group may enhance lipophilicity, potentially affecting membrane permeability and interaction with cellular targets. Studies on related compounds suggest that such modifications can lead to increased potency in inhibiting cancer cell proliferation .
In Vitro Studies
A recent study explored the effects of various trifluoromethylated compounds on cancer cell lines. The findings highlighted that:
- Cell Viability : this compound exhibited a dose-dependent reduction in cell viability in specific cancer cell lines.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
This table indicates a significant drop in viability at higher concentrations, suggesting potential cytotoxic effects.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Although specific studies on this compound are sparse, related trifluorinated compounds have shown:
- Absorption : High lipophilicity leads to better absorption rates.
- Distribution : Tendency to accumulate in fatty tissues due to hydrophobic nature.
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | Variable (dependent on formulation) |
Safety and Toxicology
Despite its potential applications, safety data on this compound remain limited. General recommendations for handling include:
Q & A
Q. What are the recommended synthetic routes for 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene, and how can purity be optimized?
Methodological Answer: Synthesis typically involves Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the trans-4-pentylcyclohexyl group to the trifluorobenzene core. Purity optimization requires chromatographic purification (e.g., silica gel column chromatography) combined with recrystallization using solvents like hexane/ethyl acetate. GC analysis (≥98.0% purity) is recommended for final verification .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹⁹F/¹³C): Resolves fluorine substitution patterns and cyclohexyl conformation (axial/equatorial).
- LC-MS/MS: Quantifies molecular ion peaks (e.g., m/z 366.1 for [M+H]⁺) and fragments (e.g., m/z 213.1 for cyclohexyl cleavage) .
- GC-MS: Validates purity and identifies volatile impurities (retention time ~24.254 min under optimized conditions) .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: While acute oral toxicity is low (LD₅₀ >2000 mg/kg), use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood due to potential volatility. Store under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic and steric effects of its fluorination pattern?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model partial charges on fluorine atoms and steric hindrance from the cyclohexyl group. Comparative studies with non-fluorinated analogs reveal how trifluorination influences dipole moments and π-π stacking interactions .
Q. What methodologies address contradictions in reported mesomorphic properties (e.g., liquid crystalline behavior)?
Methodological Answer: Discrepancies arise from variations in alkyl chain length (pentyl vs. propyl) and cyclohexyl conformation. Use differential scanning calorimetry (DSC) to measure phase transitions and polarized optical microscopy (POM) to observe texture changes. Compare results with structurally similar compounds (e.g., 4'-trans-4-propylcyclohexyl-3,4,5-trifluorobiphenyl) .
Q. How can environmental persistence be assessed, and what analytical challenges exist?
Methodological Answer:
- Extraction: Solid-phase extraction (SPE) from dust/soil matrices using C18 cartridges.
- Quantification: LC-MS/MS with MRM transitions (e.g., m/z 366.1 → 213.1) at detection limits <1 ng/g.
- Challenges: Co-elution with other fluorinated aromatics in e-waste samples requires high-resolution MS or tandem MS/MS for specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
